Ilaprazole sodium

Proton Pump Inhibitor Pharmacokinetics Acid Suppression

Select ilaprazole sodium for your gastric acid suppression or pharmacokinetic studies. This sodium salt form provides superior aqueous solubility and stability over the free base, enabling injectable and enteric solid dosage development. With a CYP2C19-independent metabolism, extended 4.7–5.3 h half-life, and rapid 0.25 h onset, it outperforms first-generation PPIs. Ideal for protocols requiring sustained 24-hour acid control and minimal drug-drug interaction liability. Secure consistent, high-purity material for your research pipeline today.

Molecular Formula C19H18N4NaO2S+
Molecular Weight 389.4 g/mol
Cat. No. B8180816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIlaprazole sodium
Molecular FormulaC19H18N4NaO2S+
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)N4C=CC=C4)OC.[Na+]
InChIInChI=1S/C19H18N4O2S.Na/c1-13-17(20-8-7-18(13)25-2)12-26(24)19-21-15-6-5-14(11-16(15)22-19)23-9-3-4-10-23;/h3-11H,12H2,1-2H3,(H,21,22);/q;+1
InChIKeyXFCXFDLONTXKAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ilaprazole Sodium: A Next-Generation Proton Pump Inhibitor (PPI) for Enhanced Acid Suppression and Reduced CYP2C19 Variability


Ilaprazole sodium, the sodium salt form of ilaprazole (CAS: 172152-50-0), is a benzimidazole-class proton pump inhibitor (PPI) that irreversibly inhibits gastric H+/K+-ATPase with an IC50 of 6 μM in rabbit parietal cell preparations . As a substituted benzimidazole derivative, it is structurally distinct from first- and second-generation PPIs and demonstrates an extended plasma half-life of 4.7–5.3 hours compared with 0.5–2 hours for conventional agents [1]. Ilaprazole sodium exhibits enhanced water solubility relative to the free base form, making it particularly suitable for injectable and enteric solid dosage formulations [2].

Why Ilaprazole Sodium Cannot Be Readily Substituted with Other PPIs in Research and Clinical Formulation


Generic substitution among PPIs is pharmacologically unsound due to substantial inter-agent variability in metabolic pathways, acid suppression kinetics, and formulation stability. Ilaprazole sodium differs from conventional PPIs in three critical dimensions: (1) its metabolism is minimally influenced by CYP2C19 genetic polymorphism, whereas omeprazole, lansoprazole, and pantoprazole exhibit marked CYP2C19-dependent pharmacokinetic variability that compromises therapeutic consistency in Asian populations [1]; (2) its extended half-life of 4.7–5.3 hours enables more sustained acid control compared with the 0.5–2 hour half-lives of older PPIs [2]; and (3) the sodium salt form provides enhanced aqueous solubility and improved stability compared with the free base form, a critical consideration for injectable formulation development [3]. These differences preclude simple interchangeability in both clinical research protocols and pharmaceutical manufacturing.

Quantitative Differentiation Evidence: Ilaprazole Sodium vs. Comparator PPIs


Extended Plasma Half-Life: Ilaprazole 4.7–5.3 h vs. Conventional PPIs 0.5–2 h

Ilaprazole exhibits a substantially longer elimination half-life than all earlier-generation PPIs. Comparative pharmacokinetic data show ilaprazole half-life at 4.7–5.3 hours, whereas omeprazole, lansoprazole, pantoprazole, rabeprazole, and esomeprazole range from 0.5–2 hours [1]. This extended half-life enables more sustained acid inhibition over a 24-hour dosing interval.

Proton Pump Inhibitor Pharmacokinetics Acid Suppression

Rapid Onset of Action: Ilaprazole 0.25 h vs. Omeprazole 1 h vs. Lansoprazole 1.7 h

Ilaprazole demonstrates the fastest onset of action among clinically available PPIs. In head-to-head pharmacodynamic comparison, ilaprazole 20 mg achieved a higher mean 24-hour gastric pH than omeprazole 20 mg on Day 1 (7.78 vs. 6.67, P < 0.01) [1]. Comparative onset data show ilaprazole onset at 0.25 hours, versus omeprazole at 1 hour, lansoprazole at 1.7 hours, and pantoprazole at 2–2.5 hours [2].

Pharmacodynamics Acid Suppression Onset PPI Comparison

Superior 24-Hour Gastric Acid Control: Ilaprazole 20 mg pH 7.78 vs. Omeprazole 20 mg pH 6.67 (Day 1, P < 0.01)

In a randomized crossover study of healthy volunteers, ilaprazole 20 mg produced significantly higher mean 24-hour intragastric pH compared with omeprazole 20 mg on both Day 1 (7.78 vs. 6.67, P < 0.01) and Day 5 (7.95 vs. 7.44, P < 0.05) [1]. A separate clinical study in acid peptic disease patients found that >80% of ilaprazole-treated patients (5–10 mg) became asymptomatic after 4 weeks compared with lower rates in omeprazole 20 mg recipients [2].

Pharmacodynamics Intragastric pH Head-to-Head Trial

Minimal CYP2C19 Inhibition: Ilaprazole IC50 (Lowest) vs. Omeprazole (Highest) in Fluorometric Assay

In a high-throughput fluorometric assay evaluating CYP2C19 inhibitory potential, the order of inhibition potency was Omeprazole > Lansoprazole > Pantoprazole > Rabeprazole > Ilaprazole [1]. The Cmax,u/Ki,u ratio for ilaprazole was 0.00224, substantially below the regulatory cutoff value and lower than lansoprazole (0.00332), while omeprazole (0.0288) exceeded the cutoff for clinically significant drug-drug interaction risk [1]. This in vitro profile aligns with clinical observations that ilaprazole metabolism is not significantly influenced by CYP2C19 genetic polymorphism [2].

Drug-Drug Interaction CYP2C19 Pharmacogenomics

Enhanced Water Solubility and Stability: Ilaprazole Sodium vs. Ilaprazole Free Base

Systematic physicochemical characterization demonstrates that ilaprazole sodium exhibits increased water solubility and improved stability compared with ilaprazole free base [1]. The sodium salt form is highly soluble in water with a dissociation constant (pKa) of 4.35 and oil-water partition coefficient (log P) of 2.83 [1]. Crystalline forms of ilaprazole sodium (including Form C) demonstrate good stability under illumination, high temperature, and high humidity stress testing, making them suitable for injectable preparations and enteric solid dosage forms [2].

Formulation Physicochemical Properties Stability

Ilaprazole Sodium: Optimal Research and Industrial Application Scenarios Based on Differentiated Evidence


Clinical Pharmacology Studies Requiring Consistent Acid Suppression Independent of CYP2C19 Genotype

Ilaprazole sodium is the preferred PPI for pharmacodynamic and pharmacokinetic studies in populations with high CYP2C19 polymorphism prevalence, particularly Asian cohorts. Its metabolism is not significantly influenced by CYP2C19 genetic polymorphism, whereas omeprazole and lansoprazole exhibit marked genotype-dependent variability [1]. The minimal CYP2C19 inhibition profile (Cmax,u/Ki,u ratio = 0.00224) reduces drug-drug interaction liability, making ilaprazole sodium suitable for studies involving concomitant CYP2C19 substrate medications [2].

Parenteral Formulation Development for Acid-Related Disorders

The sodium salt form of ilaprazole offers superior aqueous solubility and improved stability compared with the free base, making it specifically suitable for injectable formulation development [1]. Crystalline Form C of ilaprazole sodium demonstrates robust stability under stress conditions (illumination, high temperature, high humidity), enabling reliable manufacturing of lyophilized powder for injection [2]. This property is critical for research protocols and clinical scenarios where oral administration is not feasible.

Acute Acid Suppression Studies Requiring Rapid Onset of Action

Ilaprazole sodium demonstrates the fastest onset of action (0.25 hours) among clinically available PPIs, approximately 4× faster than omeprazole (1 hour) and 7× faster than lansoprazole (1.7 hours) [1]. In head-to-head comparison, ilaprazole 20 mg achieved significantly higher 24-hour gastric pH on Day 1 versus omeprazole 20 mg (7.78 vs. 6.67, P < 0.01), indicating superior early acid control [2]. This rapid onset profile makes ilaprazole sodium the compound of choice for research protocols evaluating acute acid suppression endpoints.

Studies Requiring Sustained 24-Hour Acid Control with Once-Daily Dosing

Ilaprazole's extended plasma half-life (4.7–5.3 hours) versus conventional PPIs (0.5–2 hours) enables more sustained acid suppression over a 24-hour dosing interval [1]. This pharmacokinetic advantage is particularly relevant for nocturnal acid control, where older PPIs frequently exhibit acid breakthrough. The compound's longer duration of action (48 hours) supports once-daily dosing protocols, simplifying study design and improving protocol adherence in both clinical research and therapeutic applications [1].

Quote Request

Request a Quote for Ilaprazole sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.